Aegelinol

Catalog No.
S3317669
CAS No.
5993-18-0
M.F
C14H14O4
M. Wt
246.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aegelinol

CAS Number

5993-18-0

Product Name

Aegelinol

IUPAC Name

3-hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C14H14O4/c1-14(2)12(15)6-9-5-8-3-4-13(16)17-10(8)7-11(9)18-14/h3-5,7,12,15H,6H2,1-2H3

InChI Key

BGXFQDFSVDZUIW-UHFFFAOYSA-N

SMILES

CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C

Synonyms

aegelinol

Canonical SMILES

CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C
  • Antibacterial Activity

    Some studies suggest Aegelinol may have antibacterial properties. Research has shown it to be effective against both Gram-positive and Gram-negative bacteria, including some strains resistant to conventional antibiotics [3].

  • Other Potential Health Benefits

    In addition to its antibacterial effects, Aegelinol is being investigated for other potential health benefits. These include anti-inflammatory, antioxidant, and anticancer properties [1, 4]. However, more research is needed to confirm these effects and understand how Aegelinol might work.

Here are some sources for further reading:

  • [1] African Flora to Fight Bacterial Resistance, Part I: Standards for Isolation of Pure Compounds and In-vitro Antibacterial Activity Determination ()
  • [2] Polyphenols: Mechanisms of Action in Human Health and Disease ()
  • [3] Studies in Natural Products Chemistry ()
  • [4] Postharvest Biology and Technology of Tropical and Subtropical Fruits ()

Aegelinol is a natural compound classified as a coumarin derivative, with the chemical formula C14H14O4C_{14}H_{14}O_{4} and a molecular weight of 246.26 g/mol. This compound features a unique structure characterized by a pyran ring fused to a coumarin nucleus, which is formed through cyclization involving a prenyl chain. Aegelinol exhibits various functional groups, including hydroxyl and carbonyl moieties, contributing to its biological activity and potential applications in medicinal chemistry .

Typical of coumarins, including:

  • Esterification: The hydroxyl group can react with carboxylic acids or anhydrides to form esters. This reaction is essential for synthesizing derivatives with enhanced biological properties.
  • Hydrolysis: Ester derivatives of aegelinol can be hydrolyzed to regenerate the parent compound.
  • Cyclization: The presence of the prenyl group allows for various cyclization reactions, leading to the formation of new ring structures that may enhance its pharmacological profile .

Aegelinol has demonstrated significant biological activities, including:

  • Antimicrobial Activity: Studies indicate that aegelinol exhibits antibacterial properties against various strains, including both Gram-positive and Gram-negative bacteria. It has shown effectiveness against Helicobacter pylori, which is associated with gastric ulcers .
  • Antioxidant Properties: The compound has been noted for its ability to scavenge free radicals, thereby offering potential protective effects against oxidative stress-related diseases .
  • Anti-inflammatory Effects: Preliminary studies suggest that aegelinol may modulate inflammatory pathways, although more research is needed to elucidate these mechanisms .

Aegelinol can be synthesized through several methods:

  • Natural Extraction: It can be isolated from plant sources such as Ferulago isaurica through solvent extraction techniques.
  • Chemical Synthesis: Laboratory synthesis often involves starting from simpler coumarin derivatives and utilizing methods like prenylation followed by cyclization to construct the aegelinol framework. For instance, one-pot synthesis strategies have been explored to create multi-substituted derivatives efficiently .

The potential applications of aegelinol include:

  • Pharmaceuticals: Due to its antimicrobial and antioxidant properties, aegelinol may be developed into therapeutic agents for treating infections or oxidative stress-related conditions.
  • Cosmetics: Its antioxidant capabilities make it a candidate for inclusion in skincare products aimed at reducing oxidative damage to skin cells .
  • Food Industry: Aegelinol's antimicrobial properties could be beneficial in food preservation, helping to inhibit spoilage organisms .

Interaction studies involving aegelinol have focused on its ability to modulate various biological pathways:

  • Synergistic Effects: Research indicates that aegelinol may enhance the efficacy of other antimicrobial agents when used in combination, suggesting potential for synergistic formulations in clinical settings .
  • Mechanistic Studies: Investigations into how aegelinol interacts at the molecular level with bacterial cell membranes or inflammatory mediators are ongoing, which could provide insights into its mode of action and therapeutic potential .

Aegelinol shares structural and functional similarities with other coumarin derivatives. Below are some comparable compounds:

Compound NameChemical FormulaNotable Properties
Oxypeucedanin HydrateC15H16O5C_{15}H_{16}O_{5}Antimicrobial and anti-inflammatory effects
IsoimperatorinC15H16O4C_{15}H_{16}O_{4}Antioxidant properties; used in traditional medicine
AgasyllinC14H14O5C_{14}H_{14}O_{5}Exhibits antibacterial activity similar to aegelinol

Uniqueness of Aegelinol

What sets aegelinol apart from these compounds is its specific structural configuration and the unique biological activities it exhibits. While many coumarins possess antimicrobial properties, aegelinol's distinctive mechanism of action and potential synergistic effects with other drugs highlight its unique position in medicinal chemistry. Additionally, its dual role as both an antioxidant and an antimicrobial agent makes it particularly valuable for therapeutic applications .

Physical Description

Solid

XLogP3

1.9

Melting Point

181.5°C

Dates

Modify: 2023-08-19

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